2-[benzyl(methyl)amino]ethyl benzoate hydrochloride
Overview
Description
2-[benzyl(methyl)amino]ethyl benzoate hydrochloride is a chemical compound known for its potential nootropic properties. It is a substituted phenethylamine and has been studied for its effects on memory enhancement and cognitive function. This compound was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .
Preparation Methods
The synthesis of 2-[benzyl(methyl)amino]ethyl benzoate hydrochloride involves several steps. The primary synthetic route includes the reaction of benzyl chloride with methylamine to form benzylmethylamine. This intermediate is then reacted with ethyl benzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[benzyl(methyl)amino]ethyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-[benzyl(methyl)amino]ethyl benzoate hydrochloride has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studies have investigated its potential effects on neurotransmitter systems, particularly its interaction with cholinergic and dopaminergic pathways.
Medicine: Research has focused on its potential as a cognitive enhancer, with studies examining its effects on memory and learning in animal models.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of 2-[benzyl(methyl)amino]ethyl benzoate hydrochloride is not fully understood. it is believed to exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin. This compound has been shown to reverse the catatonic and ptotic effects of reserpine, indicating its potential interaction with neurotransmitter systems .
Comparison with Similar Compounds
2-[benzyl(methyl)amino]ethyl benzoate hydrochloride can be compared with other similar compounds such as:
- Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
- 3-(2-benzylmethylaminoethyl) benzoic acid methyl ester hydrochloride These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential nootropic effects .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(14-15-8-4-2-5-9-15)12-13-20-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYXRFIPBWRGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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